molecular formula C13H22O4 B8366554 4-Cycloheptyloxy-3-oxo-butyric acid ethyl ester

4-Cycloheptyloxy-3-oxo-butyric acid ethyl ester

Cat. No. B8366554
M. Wt: 242.31 g/mol
InChI Key: IGKQSFZMHMCBBZ-UHFFFAOYSA-N
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Patent
US07105558B2

Procedure details

Ethyl 4-chloroacetoacetate (3.00 mL, 22.1 mmol) was added dropwise to an ice-cooled suspension of sodium hydride (60% dispersion in oil, 2.04 g, 51.0 mmol) in DME (20 mL). Immediately cycloheptanol (3.00 mL, 24.9 mmol) was added dropwise and the resultant reaction mixture was allowed to warm slowly to ambient temperature and then stirred at this temperature for 18 h. The reaction mixture was quenched with aqueous 2M hydrochloric acid (100 mL) and extracted with ethyl acetate (100 mL). The aqueous phase was discarded and the organic phase washed with brine (100 mL) and dried (MgSO4). The residue was purified by flash column chromatography (4:1 hexane:ethyl acetate) to afford the tide compound (4.51 g, 84%). 1H NMR (CDCl3) 4.23-4.16 (2H, m), 4.07 (2H, s), 3.55 (2H, s), 3.50-3.47 (1H, m), 1.88-1.87 (2H, m), 1.67-1.53 (8H, m), 1.31-1.26 (5H, m).
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[H-].[Na+].[CH:13]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>COCCOC>[CH2:8]([O:7][C:5](=[O:6])[CH2:4][C:3](=[O:10])[CH2:2][O:20][CH:13]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C1(CCCCCC1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous 2M hydrochloric acid (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
the organic phase washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (4:1 hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(CC(COC1CCCCCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.